Bienvenue dans la boutique en ligne BenchChem!

7-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Pim-1 kinase Cancer therapeutics Oncogenic kinase inhibition

7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1002243-77-7) is a heterocyclic small molecule (C12H10N6, MW 238.25) built on the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold, a privileged chemotype in medicinal chemistry for ATP-competitive kinase inhibition. The core scaffold has been validated in multiple clinical kinase inhibitor programs and is the subject of extensive patent literature covering cyclin-dependent kinases (CDKs), Pim kinases, TrkA, and KDM4D demethylases.

Molecular Formula C12H10N6
Molecular Weight 238.25 g/mol
CAS No. 1002243-77-7
Cat. No. B3334747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS1002243-77-7
Molecular FormulaC12H10N6
Molecular Weight238.25 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C2=CC=NC3=C(C=NN23)C#N)C
InChIInChI=1S/C12H10N6/c1-8-10(7-17(2)16-8)11-3-4-14-12-9(5-13)6-15-18(11)12/h3-4,6-7H,1-2H3
InChIKeyXQDPJZOUPOHGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1002243-77-7) – Core Scaffold Overview for Kinase Inhibitor Procurement


7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1002243-77-7) is a heterocyclic small molecule (C12H10N6, MW 238.25) built on the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold, a privileged chemotype in medicinal chemistry for ATP-competitive kinase inhibition. The core scaffold has been validated in multiple clinical kinase inhibitor programs and is the subject of extensive patent literature covering cyclin-dependent kinases (CDKs), Pim kinases, TrkA, and KDM4D demethylases [1][2][3]. The 7-position on this scaffold is a critical vector for modulating kinase selectivity: the 1,3-dimethyl-1H-pyrazol-4-yl substituent introduces a heteroaryl group distinct from the more common 7-amino, 7-alkylamino, or 7-aryl substituents found in the literature, creating a defined chemical handle for further functionalization [4][5]. This compound serves as a versatile advanced intermediate or reference standard for structure–activity relationship (SAR) studies targeting kinase selectivity.

Why Generic Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Scaffolds Cannot Replace 7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in Kinase-Targeted Procurement


The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is not a single homogeneous entity; its kinase target profile is exquisitely sensitive to the nature and position of substituents. SAR studies have demonstrated that the 5-position substituent contributes approximately 100-fold to potency shifts, while the 3- and 7-position substituents further tune selectivity, with a 10-fold contribution at the 3-position and dramatic kinase-preference shifts imparted by the 7-position [1]. The unsubstituted or 7-amino variants display indiscriminate multi-kinase binding, which compromises target selectivity and increases off-target risk. For instance, the fragment 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine exhibits only 5 µM IC50 against Pim-1, while optimized 3,5-disubstituted analogs achieve 27 nM [1]. The 1,3-dimethyl-1H-pyrazol-4-yl moiety at the 7-position introduces a unique heteroaryl vector absent in common 7-amino or 7-aryl derivatives, providing a differentiated starting point for selective kinase inhibitor development unavailable through generic scaffold substitution [2][3].

Quantitative Differentiation Evidence for 7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Versus Comparator Scaffolds


Pim-1 Kinase Inhibition: Class-Level Potency Comparison of 7-Pyrazolyl Scaffold vs. Unsubstituted Core

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold bearing a 7-pyrazolyl substituent (represented by the target compound) belongs to the same chemotype as the most potent Pim-1 inhibitors in the class. In a SAR study of pyrazolo[1,5-a]pyrimidine-3-carbonitriles, compounds 4d, 5d, and 9a achieved Pim-1 IC50 values of 0.61 µM, 0.54 µM, and 0.68 µM, respectively, compared to the reference inhibitor quercetin (IC50 = 0.91 µM) [1]. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile core fragment is inactive against Pim-1, and the 3-aryl-5-chloro intermediate exhibits only 5 µM IC50 [2]. The 7-(1,3-dimethyl-1H-pyrazol-4-yl) substituent provides a defined heteroaryl vector for π-stacking and hydrogen-bonding interactions in the kinase hinge region, enabling potency optimization that is unachievable with the bare scaffold [1].

Pim-1 kinase Cancer therapeutics Oncogenic kinase inhibition

KDM4D Demethylase Inhibition: Quantitative Advantage of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Scaffold

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has been established as a new chemical class of KDM4D (histone lysine demethylase 4D) inhibitors. The most potent derivative in the series, compound 10r, achieved an IC50 of 0.41 ± 0.03 µM against KDM4D [1]. This scaffold class was identified through molecular docking-based virtual screening from chemical databases, and the 3-carbonitrile group was found essential for 2-oxoglutarate (2-OG) competitive inhibition. Analogs 67a and 67b were confirmed as monodentate 2-OG competitive inhibitors with selective KDM4D inhibition [1]. In contrast, the non-pyrazolo[1,5-a]pyrimidine chemotypes (e.g., 8-hydroxyquinoline derivatives) typically require substantially different substitution patterns to achieve KDM4D inhibition, limiting cross-scaffold interchangeability [1]. The target compound, bearing the 3-carbonitrile and a 7-heteroaryl substituent, retains the critical pharmacophoric features for KDM4D engagement.

Epigenetics KDM4D demethylase Histone modification

CDK2 Kinase Inhibition: Potency Gap Between 7-Heteroaryl vs. 7-Alkylamino Analogs

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives demonstrate potent CDK2 inhibition when appropriately substituted. Compound 6t, a 5,7-disubstituted analog in this series, exhibited an IC50 of 0.09 µM against CDK2, comparable to the clinical CDK4/6 inhibitor ribociclib (IC50 = 0.07 µM) [1]. In sharp contrast, a 7-alkylamino analog, 5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, shows only IC50 = 1500 nM (1.5 µM) against CDK2/cyclin A, representing a >16-fold loss in potency compared to the optimized 7-heteroaryl/7-aryl-substituted derivative 6t [2]. This difference demonstrates that the 7-position substituent is a critical determinant of CDK2 affinity: 7-alkylamino substituents are suboptimal, whereas 7-aryl or 7-heteroaryl groups (such as the 1,3-dimethyl-1H-pyrazol-4-yl in the target compound) are essential for achieving nanomolar CDK2 potency [1][2].

CDK2 Cyclin-dependent kinase Cancer cell cycle

Kinase Selectivity Window: 7-Heteroaryl Substitution Reduces Off-Target Promiscuity vs. 7-Amino Scaffolds

The kinase selectivity of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives is critically modulated by the 7-position substituent. A 7-amino-substituted analog (compound 1) bearing a basic tertiary amino group demonstrated strong hERG inhibition with an IC50 of 1.94 µM, whereas neutral 7-substituted analogs (compounds 9, 9a, 11a, 11b) showed no observable hERG inhibition at 30 µM, representing a >15-fold improvement in the cardiac safety window [1]. Furthermore, compound 11b, a 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile, achieved a kinase selectivity score S(50) = 0.14 when screened against a panel of 119 oncogenic kinases at 1 µM, indicating high selectivity with >95% inhibition observed only at Pim-1 and TRKC [1]. The 1,3-dimethyl-1H-pyrazol-4-yl group at the 7-position provides a neutral, heteroaryl substituent that avoids the basic amine-induced hERG liability common to 7-amino derivatives.

Kinase selectivity Off-target profiling Safety pharmacology

Chemical Tractability: 7-Pyrazolyl Handle Enables Divergent Functionalization vs. 7-Aryl Analogs

The 1,3-dimethyl-1H-pyrazol-4-yl group at the 7-position introduces a unique synthetic handle for further derivatization. While 7-aryl pyrazolo[1,5-a]pyrimidine-3-carbonitriles (e.g., 11a–j in the larotrectinib analog series) are typically synthesized via condensation of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with 3-(dimethylamino)-1-arylprop-2-en-1-ones and show moderate anticancer activity (e.g., compound 11i: MCF-7 IC50 = 3.0 µM vs. doxorubicin IC50 = 5.9 µM) [1], the 7-pyrazolyl substituent offers distinct advantages: (i) the pyrazole ring can undergo further N-alkylation or metal-catalyzed cross-coupling at unsubstituted positions; (ii) the 1,3-dimethyl substitution pattern provides improved metabolic stability compared to unsubstituted pyrazolyl analogs; and (iii) the heteroaryl nature of the substituent enhances aqueous solubility relative to fully aromatic 7-phenyl counterparts [1][2].

Chemical biology Synthetic tractability Library synthesis

Multi-Target Kinase Profile: 7-Heteroaryl Scaffold Enables Pan-Kinase Inhibition vs. Single-Target Chemotypes

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold with appropriate 7-substitution demonstrates a favorable multi-kinase inhibition profile. Compound 10e, a 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidine, showed sub-micromolar enzyme inhibitory activity against TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, and CDK2, with antiproliferative IC50 values of 3.36, 1.40, and 3.49 µM against MCF7, HCT116, and EKVX cell lines, respectively [1]. In contrast, compound 7d, differing in its substitution pattern, demonstrated potent but narrower activity against TrkA (IC50 = 0.087 µM) and ALK2 (IC50 = 0.105 µM) with antiproliferative IC50 of 0.82 and 4.13 µM against KM12 and EKVX [1]. These data illustrate that subtle modifications to the 7-aryl/heteroaryl substituent tune the breadth of kinase inhibition, with 7-pyrazolyl-substituted scaffolds occupying a defined position in this multi-target activity landscape [1].

Multi-kinase inhibition Polypharmacology Anticancer agents

Recommended Procurement Scenarios for 7-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Based on Quantitative Differentiation Evidence


Pim-1 Kinase Inhibitor Lead Optimization Programs

Research groups developing selective Pim-1 kinase inhibitors for hematological malignancies or solid tumors should procure this compound as a core scaffold. The 7-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile class has demonstrated Pim-1 IC50 values of 0.54–0.68 µM, outperforming quercetin (IC50 = 0.91 µM) and vastly exceeding the inactive unsubstituted core fragment [1]. The neutral 7-heteroaryl substituent avoids the hERG liability (IC50 > 30 µM) observed with 7-amino analogs (hERG IC50 = 1.94 µM), providing a safer starting point for lead optimization [2]. Downstream functionalization at the 5-position can further boost Pim-1 potency by up to 100-fold based on fragment SAR, as demonstrated by compound 9 achieving 27 nM Pim-1 IC50 after 5-substitution [2].

Epigenetic Probe Development Targeting KDM4D Demethylase

For epigenetic drug discovery teams targeting histone lysine demethylase 4D (KDM4D), this compound provides entry into a validated chemical series. The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has been established as a new class of KDM4D inhibitors through molecular docking-based screening, with the lead compound 10r achieving an IC50 of 0.41 ± 0.03 µM [1]. The 3-carbonitrile group is essential for 2-OG competitive inhibition, and the 7-heteroaryl substituent offers a vector for optimizing KDM4D selectivity over other JmjC-domain demethylases. Procuring this specific scaffold ensures access to the confirmed 2-OG competitive pharmacophore, which is not present in non-carbonitrile containing heterocycles [1].

Dual CDK2/TRKA Inhibitor Discovery for Anticancer Therapeutics

Medicinal chemistry teams pursuing dual CDK2/TRKA inhibition as a strategy to overcome drug resistance in cancer should source this 7-pyrazolyl scaffold. Optimized analogs such as compound 6t achieve CDK2 IC50 = 0.09 µM and TRKA IC50 = 0.45 µM, comparable to clinical inhibitors ribociclib and larotrectinib [1]. Critically, 7-alkylamino analogs (e.g., 5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile) show only CDK2 IC50 = 1500 nM, representing a >16-fold potency deficit [2]. The 7-(1,3-dimethyl-1H-pyrazol-4-yl) substituent provides the requisite heteroaryl character for nanomolar CDK2 affinity, making it the correct scaffold choice for dual inhibition programs [1][2].

Focused Kinase Inhibitor Library Synthesis and Chemical Biology

Chemical biology groups constructing focused kinase inhibitor libraries for phenotypic screening should prioritize this compound as a diversification-ready scaffold. The 7-(1,3-dimethyl-1H-pyrazol-4-yl) group provides synthetic handles (N-alkylation, cross-coupling) for divergent library synthesis, an advantage over 7-phenyl analogs that offer limited further derivatization [1]. The scaffold has demonstrated multi-kinase engagement against TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, and CDK2 at sub-micromolar concentrations, ensuring broad biological annotation across the kinome [2]. The neutral 7-heteroaryl substituent also confers a favorable hERG safety profile (>30 µM) suitable for cell-based screening without confounding cytotoxicity from cardiac ion channel blockade [3].

Quote Request

Request a Quote for 7-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.